Cas no 898763-91-2 (3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone)

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone is a specialized benzophenone derivative featuring both a carboethoxy group and a pyrrolinomethyl substituent. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and fine chemicals. The carboethoxy group enhances solubility and facilitates further functionalization, while the pyrrolinomethyl moiety contributes to its potential as a building block for nitrogen-containing heterocycles. Its well-defined molecular structure ensures consistent performance in reactions such as nucleophilic substitutions or cross-coupling processes. The compound is typically handled under controlled conditions due to its sensitivity, requiring anhydrous environments for optimal stability.
3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone structure
898763-91-2 structure
Product name:3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone
CAS No:898763-91-2
MF:C21H21NO3
Molecular Weight:335.3963
MDL:MFCD03841847
CID:1946133
PubChem ID:24724622

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone 化学的及び物理的性質

名前と識別子

    • 3-CARBOETHOXY-4'-(3-PYRROLINOMETHYL) BENZOPHENONE
    • ethyl 3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
    • LogP
    • 3-CARBOETHOXY-4'-(3-PYRROLINOMETHYL)BENZOPHENONE
    • MFCD03841847
    • 898763-91-2
    • AKOS016020001
    • Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
    • DTXSID90643021
    • Ethyl3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
    • Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
    • 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone
    • MDL: MFCD03841847
    • インチ: InChI=1S/C21H21NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h3-11,14H,2,12-13,15H2,1H3
    • InChIKey: LRVZXDSPAJSQLV-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3

計算された属性

  • 精确分子量: 335.15200
  • 同位素质量: 335.15214353Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 485
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • PSA: 46.61000
  • LogP: 3.40400

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C095170-500mg
3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone
898763-91-2
500mg
$ 735.00 2022-06-06
abcr
AB364635-2g
3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone, 97%; .
898763-91-2 97%
2g
€1677.00 2025-02-13
A2B Chem LLC
AH81864-5g
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
898763-91-2 97%
5g
$2291.00 2024-04-19
Crysdot LLC
CD11023939-1g
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
898763-91-2 95+%
1g
$433 2024-07-19
abcr
AB364635-1 g
3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone, 97%; .
898763-91-2 97%
1 g
€932.90 2023-07-19
Fluorochem
204609-5g
3-carboethoxy-4'-(3-pyrrolinomethyl) benzophenone
898763-91-2 97%
5g
£2025.00 2022-02-28
TRC
C095170-250mg
3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone
898763-91-2
250mg
$ 440.00 2022-06-06
Fluorochem
204609-1g
3-carboethoxy-4'-(3-pyrrolinomethyl) benzophenone
898763-91-2 97%
1g
£540.00 2022-02-28
Fluorochem
204609-2g
3-carboethoxy-4'-(3-pyrrolinomethyl) benzophenone
898763-91-2 97%
2g
£1013.00 2022-02-28
A2B Chem LLC
AH81864-1g
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
898763-91-2 97%
1g
$644.00 2024-04-19

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone 関連文献

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenoneに関する追加情報

Introduction to 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone (CAS No. 898763-91-2)

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone (CAS No. 898763-91-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone.

Chemical Structure and Properties

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone is a derivative of benzophenone with a carboethoxy group and a pyrrolinomethyl substituent. The compound's molecular formula is C17H19NO3, and it has a molecular weight of approximately 285.34 g/mol. The presence of the carboethoxy group and the pyrrolinomethyl substituent imparts unique chemical and physical properties to the molecule, making it an interesting candidate for various applications in medicinal chemistry.

The compound exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in solution-based reactions and biological assays. Its melting point is around 120°C, and it is stable under standard laboratory conditions. The structural complexity of 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone allows for a wide range of functional group manipulations, which can be leveraged to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone has been reported using several approaches, each with its own advantages and limitations. One common method involves the condensation of 4'-hydroxyacetophenone with ethyl acetoacetate followed by the introduction of the pyrrolinomethyl group through a Mannich reaction. This multi-step process typically yields high purity products and can be scaled up for industrial production.

Another approach involves the use of transition metal-catalyzed cross-coupling reactions to construct the benzophenone core. This method offers greater control over the regioselectivity and stereochemistry of the final product, making it particularly useful for synthesizing enantiomerically pure forms of 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone. Recent advancements in catalytic systems have further improved the efficiency and yield of these reactions, reducing the overall cost and environmental impact.

Biological Activities

The biological activities of 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone have been extensively studied in both in vitro and in vivo models. One of its most notable properties is its ability to inhibit specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways implicated in cancer progression.

In addition to its enzymatic inhibition properties, 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone has demonstrated significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is a common feature in many chronic diseases such as cardiovascular disorders and neurodegenerative conditions.

Clinical Applications

The potential clinical applications of 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone are diverse and promising. In cancer research, this compound has shown promise as a potential therapeutic agent due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Preclinical studies have demonstrated that it can effectively reduce tumor size and inhibit angiogenesis in animal models of breast cancer and melanoma.

Beyond cancer therapy, 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone has also been explored for its potential use in treating inflammatory diseases. Its anti-inflammatory properties have been attributed to its ability to modulate cytokine production and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX). These findings suggest that it could be a valuable candidate for developing new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Recent Research Advancements

Recent research has further expanded our understanding of the mechanisms underlying the biological activities of 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively target cancer stem cells, which are known to be resistant to conventional chemotherapy. This selective targeting could potentially lead to more effective and less toxic cancer treatments.

In another study conducted at a leading pharmaceutical research institute, researchers investigated the pharmacokinetic properties of 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone in animal models. The results showed that it exhibits favorable pharmacokinetic profiles, including good oral bioavailability and extended half-life, which are crucial factors for successful drug development.

Conclusion

In conclusion, 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone (CAS No. 898763-91-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, makes it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for future advancements in drug discovery and development.

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